molecular formula C10H10O2S B085256 2-(Styrylthio)acetic acid CAS No. 13435-97-7

2-(Styrylthio)acetic acid

Cat. No. B085256
CAS RN: 13435-97-7
M. Wt: 194.25 g/mol
InChI Key: IUEVBKDVPSQVLM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Styrylthio)acetic acid often involves catalytic enantioselective functionalization processes. For example, isothiourea-catalyzed enantioselective functionalization of 2-pyrrolyl acetic acid with trichloromethyl enones has been reported, leading to a range of stereodefined diesters and diamides (Zhang, Taylor, Slawin, & Smith, 2018). Similarly, synthesis approaches involving lithiated propargylamines and sequential treatments have been used to synthesize related compounds (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Styrylthio)acetic acid has been elucidated through techniques such as single-crystal X-ray diffraction. For instance, (benzylthio)acetic acid was synthesized and its crystal structure was determined, highlighting various intermolecular interactions stabilizing its structure (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties

Chemical reactions involving (phenylthio)acetic acid derivatives have been explored, demonstrating the potential for creating a variety of functionalized compounds. Isothiourea-mediated one-pot synthesis processes have enabled the formation of functionalized pyridines from (phenylthio)acetic acid and α,β-unsaturated ketimines, showcasing the versatility of these reactions (Stark, Morrill, Yeh, Slawin, O'Riordan, & Smith, 2013).

Physical Properties Analysis

The physical properties of related compounds, such as (benzylthio)acetic acid, have been characterized using analytical methods like ATR-FTIR, 1H, and 13C NMR, and TG/DSC. These studies provide insights into the behavior and stability of these molecules under various conditions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis

Investigations into the chemical properties of (phenylthio)acetic acid derivatives reveal their potential for further derivatization and functionalization. The synthesis of di-, tri-, and tetrasubstituted pyridines from these compounds through catalyzed Michael addition-lactamization processes demonstrates the chemical versatility and potential applications of these molecules (Stark, O'Riordan, & Smith, 2014).

Scientific Research Applications

Catalytic Enantioselective Functionalization

Isothiourea catalysis has been employed in the enantioselective functionalization of 2-pyrrolyl acetic acid, leading to the synthesis of stereodefined diesters and diamides. This process facilitates the subsequent creation of dihydroindolizinones, showcasing the potential of related compounds in synthesizing complex molecular structures with high stereofidelity (Zhang et al., 2018).

Luminescent Heterocyclic Compounds

Research on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester (2,2'-pyridylthiazoles) has uncovered their high luminescence. These compounds exhibit fluorescence quantum yields close to unity and large Stokes shifts, making them candidates for metal sensing and laser dyes applications (Grummt et al., 2007).

One-Pot Synthesis of Pyrrole Derivatives

A one-pot reaction process involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates has been developed for synthesizing 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters. This method demonstrates the utility of such compounds in efficiently generating pyrrole derivatives, highlighting their synthetic versatility (Tarasova et al., 2019).

Synthesis of Functionalized Pyridines

(Phenylthio)acetic acid has been utilized in the synthesis of 2,4,6-trisubstituted pyridines through a process that includes Michael addition/lactamization, thiophenol elimination, and N- to O-sulfonyl migration. This showcases the application of related compounds in creating structurally diverse pyridines, which are significant in various chemical synthesis applications (Stark et al., 2013).

Hydrodeoxygenation of Carboxylic Acids

Studies on the steam reforming of carboxylic acids, like acetic acid, for hydrogen generation have shown the potential of these acids in renewable energy applications. Such research contributes to understanding the reaction behaviors of bio-oil in the reforming process, highlighting the role of acetic acid and its derivatives in advancing sustainable energy solutions (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for 2-(Styrylthio)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation . Another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[(E)-2-phenylethenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEVBKDVPSQVLM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901597
Record name NoName_729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Styrylthio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.